molecular formula C12H15N7O4 B10961387 1-ethyl-4-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide

1-ethyl-4-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide

Cat. No.: B10961387
M. Wt: 321.29 g/mol
InChI Key: DRGKVCZYQDTFEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 1-ethyl-4-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects . The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity .

Properties

Molecular Formula

C12H15N7O4

Molecular Weight

321.29 g/mol

IUPAC Name

1-ethyl-4-[(2-ethyl-4-nitropyrazole-3-carbonyl)amino]pyrazole-3-carboxamide

InChI

InChI=1S/C12H15N7O4/c1-3-17-6-7(9(16-17)11(13)20)15-12(21)10-8(19(22)23)5-14-18(10)4-2/h5-6H,3-4H2,1-2H3,(H2,13,20)(H,15,21)

InChI Key

DRGKVCZYQDTFEC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=C(C=NN2CC)[N+](=O)[O-]

Origin of Product

United States

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